N-cyclooctyl-N'-(4-ethoxyphenyl)urea
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Overview
Description
N-cyclooctyl-N’-(4-ethoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclooctyl group and a 4-ethoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(4-ethoxyphenyl)urea typically involves the reaction of cyclooctylamine with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclooctylamine+4-ethoxyphenyl isocyanate→N-cyclooctyl-N’-(4-ethoxyphenyl)urea
The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N-cyclooctyl-N’-(4-ethoxyphenyl)urea may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: N-cyclooctyl-N’-(4-ethoxyphenyl)urea is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding. It can serve as a model compound for investigating the behavior of urea derivatives in biological systems.
Medicine: N-cyclooctyl-N’-(4-ethoxyphenyl)urea has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-cyclooctyl-N’-(2-ethoxyphenyl)urea
- N-cyclohexyl-N’-(4-ethoxyphenyl)urea
- N-cyclooctyl-N’-(4-methoxyphenyl)urea
Uniqueness: N-cyclooctyl-N’-(4-ethoxyphenyl)urea is unique due to the presence of both the cyclooctyl and 4-ethoxyphenyl groups. This combination imparts specific chemical and physical properties that differentiate it from other urea derivatives. The compound’s structure allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
1-cyclooctyl-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-16-12-10-15(11-13-16)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZCRBXDYUGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824162 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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